2-甲基-4-硝基-1,3-苯并恶唑

描述

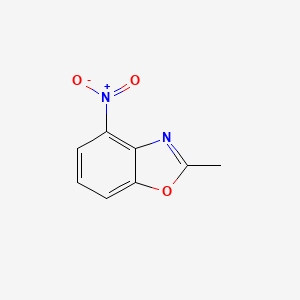

2-Methyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the second position and a nitro group at the fourth position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

科学研究应用

2-Methyl-4-nitro-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

作用机制

Target of Action

2-Methyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazole derivatives are known to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

生化分析

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . These activities suggest that 2-Methyl-4-nitro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Some benzoxazole derivatives have shown antimicrobial and anticancer activities, suggesting they can influence cell function

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, as is common with other benzoxazole derivatives .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Another method involves the use of metal catalysts or nanocatalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. The use of solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been reported to achieve high yields and can be reused for multiple cycles . These methods are advantageous due to their eco-friendly nature and cost-effectiveness.

化学反应分析

Types of Reactions

2-Methyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-4-amino-1,3-benzoxazole, which has different biological activities compared to the parent compound .

相似化合物的比较

Similar Compounds

2-Methylbenzoxazole: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitrobenzoxazole: Lacks the methyl group, affecting its reactivity and applications.

2-Methyl-5-nitrobenzoxazole: The nitro group is positioned differently, leading to variations in its chemical behavior and biological effects.

Uniqueness

2-Methyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and biological activities. This compound’s distinct structure allows for targeted applications in medicinal chemistry and industrial processes .

生物活性

2-Methyl-4-nitro-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₇N₃O₂

- Molecular Weight : 177.15 g/mol

- CAS Number : 478553

Biological Activities

2-Methyl-4-nitro-1,3-benzoxazole exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reaching up to 71.6% at certain concentrations .

- Antifungal Activity : It also displays antifungal effects, inhibiting pathogens such as Botrytis cinerea and Rhizoctonia solani. The compound's efficacy varies with concentration, showing up to 92% inhibition at 50 mg/L against multiple fungal species .

- Anticancer Potential : Research indicates that 2-Methyl-4-nitro-1,3-benzoxazole may induce apoptosis in cancer cells. The compound interacts with specific enzymes involved in DNA replication, potentially hindering cancer cell proliferation .

The mechanisms through which 2-Methyl-4-nitro-1,3-benzoxazole exerts its effects include:

- Enzyme Inhibition : The compound inhibits key bacterial enzymes, thereby disrupting metabolic pathways critical for bacterial survival.

- Cellular Interaction : It binds to cellular biomolecules, affecting gene expression and protein function. This interaction is crucial for its anticancer and antimicrobial activities.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound may enhance its anticancer and antioxidant effects .

Pharmacokinetics

The pharmacokinetic profile of 2-Methyl-4-nitro-1,3-benzoxazole suggests it is metabolized primarily in the liver through phase I and phase II reactions. Its distribution within tissues is facilitated by specific transporters, which may influence its therapeutic efficacy and safety profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives against Xanthomonas oryzae. The results indicated that 2-Methyl-4-nitro-1,3-benzoxazole exhibited an IC50 value of 47.6 mg/L, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies showed that treatment with 2-Methyl-4-nitro-1,3-benzoxazole resulted in a marked reduction in cell viability in cancer cell lines. The compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Antimicrobial | Xanthomonas oryzae | 47.6 | Significant |

| Antifungal | Botrytis cinerea | 50 | Up to 92 |

| Anticancer | Cancer Cell Lines | Varies | Induces apoptosis |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Disrupts bacterial metabolism |

| Cellular Interaction | Alters gene expression and protein function |

| Oxidative Stress Modulation | Enhances antioxidant activity |

属性

IUPAC Name |

2-methyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFCVYBUYJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。